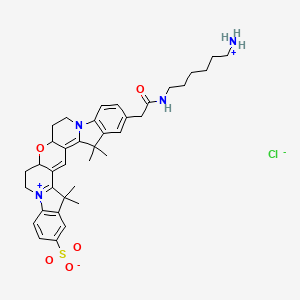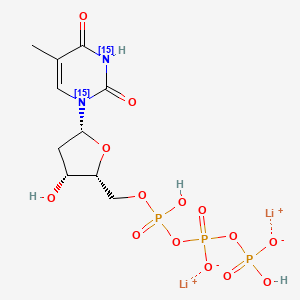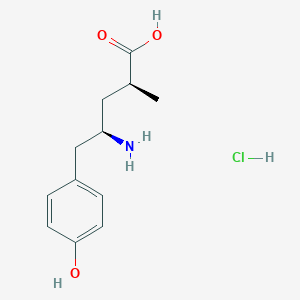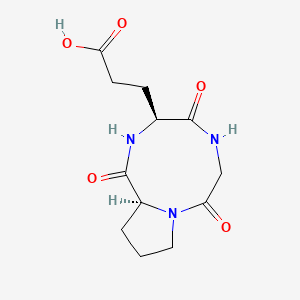
Cyclopetide 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopetide 2 is a moderately active antimicrobial peptide known for its effectiveness against Bacillus subtilis, with a minimum inhibitory concentration of 50 micrograms per milliliter . This compound belongs to the class of cyclic peptides, which are characterized by their closed-loop structure, providing them with unique stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides, including Cyclopetide 2, often involves complex macrocyclization techniques. One notable method is the “CyClick” strategy, which is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. This method facilitates the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%) under mild reaction conditions . Another common approach is lactamization, which can be performed in solution-phase following solid-phase peptide synthesis or on-resin cyclization .
Industrial Production Methods
Industrial production of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The use of automated peptide synthesizers and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopetide 2, like other cyclic peptides, can undergo various chemical reactions, including:
Oxidation: Involving the formation of disulfide bridges between cysteine residues.
Reduction: Breaking disulfide bonds to yield linear peptides.
Substitution: Introducing different functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for disulfide bond formation.
Reducing agents: Like dithiothreitol (DTT) for breaking disulfide bonds.
Substitution reagents: Including various alkylating agents for functional group modifications.
Major Products Formed
The major products formed from these reactions include modified cyclic peptides with altered biological activities and stability profiles .
Applications De Recherche Scientifique
Cyclopetide 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its antimicrobial properties and potential as a natural pesticide.
Medicine: Explored for its potential as a therapeutic agent due to its stability and specificity.
Mécanisme D'action
Cyclopetide 2 exerts its effects through various mechanisms, including:
Induction of apoptosis: Triggering programmed cell death in target cells.
Inhibition of protein-protein interactions: Disrupting essential cellular processes.
Membrane permeability: Facilitating the entry of the peptide into cells.
Comparaison Avec Des Composés Similaires
Cyclopetide 2 can be compared with other cyclic peptides such as:
Caspofungin: An antifungal cyclic peptide with a similar structure but different target specificity.
Kahalalide F: Known for its anticancer properties and different mechanism of action.
List of Similar Compounds
- Caspofungin
- Kahalalide F
- Istodax
- Kalata B1
Propriétés
Formule moléculaire |
C12H17N3O5 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1 |
Clé InChI |
VGNAMNNHMPYOHS-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O |
SMILES canonique |
C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


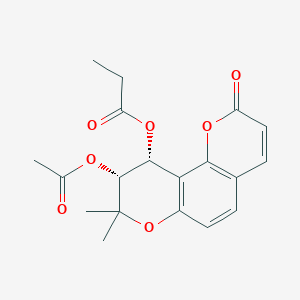
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
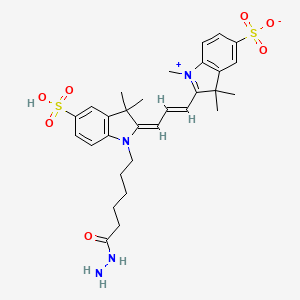
![Pyrazino[2,3-g]quinoxaline-5,10-dione](/img/structure/B12387317.png)
![5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione](/img/structure/B12387326.png)
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
